

3-Nitrobenzaldoxime: A Versatile Intermediate in the Synthesis of Heterocyclic Compounds

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Compound of Interest

Compound Name: 3-Nitrobenzaldoxime

Cat. No.: B8812994

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Introduction

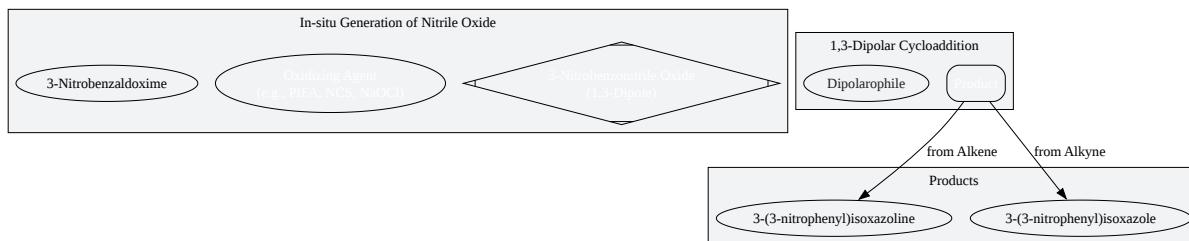
3-Nitrobenzaldoxime is a valuable intermediate in organic synthesis, primarily utilized in the construction of five-membered heterocyclic rings such as isoxazolines and isoxazoles. The presence of the nitro group influences the electronic properties of the molecule, making it a key precursor for a variety of derivatives, some of which exhibit potential biological activity. This document provides detailed application notes and experimental protocols for the use of **3-Nitrobenzaldoxime** in the synthesis of isoxazole and isoxazoline derivatives through 1,3-dipolar cycloaddition reactions.

Chemical Properties

Property	Value
Molecular Formula	C ₇ H ₆ N ₂ O ₃
Molecular Weight	166.13 g/mol
Appearance	Pale yellow crystalline powder
Melting Point	123-125 °C ^[1]
CAS Number	3431-62-7 ^{[1][2]}

Application in 1,3-Dipolar Cycloaddition Reactions

The most prominent application of **3-Nitrobenzaldoxime** is its role as a precursor to 3-nitrobenzonitrile oxide, a reactive 1,3-dipole. This intermediate is typically generated *in situ* and readily undergoes [3+2] cycloaddition reactions with dipolarophiles, namely alkenes and alkynes, to afford 3-(3-nitrophenyl)-substituted isoxazolines and isoxazoles, respectively. These heterocyclic scaffolds are of significant interest in medicinal chemistry.



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Experimental Protocols

Protocol 1: Synthesis of 3-(3-Nitrophenyl)-5-phenylisoxazole via 1,3-Dipolar Cycloaddition

This protocol describes the synthesis of a 3,5-disubstituted isoxazole using a hypervalent iodine reagent to generate the nitrile oxide *in situ*.

Materials:

- **3-Nitrobenzaldoxime**
- Phenylacetylene

- Phenyl iodine(III) bis(trifluoroacetate) (PIFA)
- Dichloromethane (DCM), anhydrous
- Saturated aqueous sodium bicarbonate solution
- Anhydrous magnesium sulfate
- Silica gel for column chromatography
- Ethyl acetate and heptane for chromatography

Procedure:

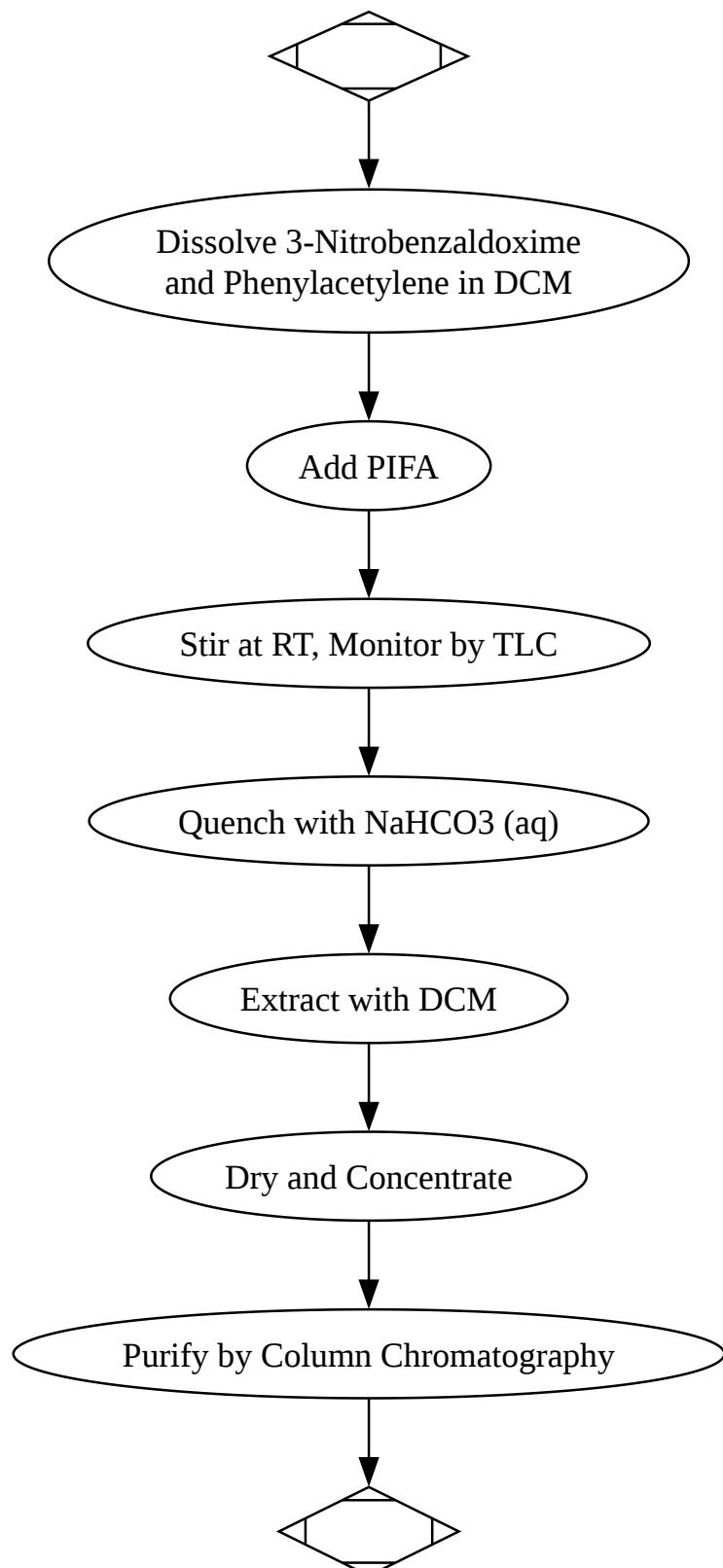
- To a solution of **3-Nitrobenzaldoxime** (1.5 mmol) and phenylacetylene (1.0 mmol) in anhydrous DCM (10 mL) at room temperature, add PIFA (1.5 mmol) portion-wise over 5 minutes.
- Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
- Upon completion of the reaction, quench the reaction by adding saturated aqueous sodium bicarbonate solution (15 mL).
- Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL).
- Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in heptane as the eluent to afford the pure 3-(3-nitrophenyl)-5-phenylisoxazole.

Expected Yield: Based on analogous reactions with 4-nitrobenzaldoxime, yields are expected to be in the range of 70-80%.[\[3\]](#)

Characterization Data (for a similar compound, 3-(4-Nitrophenyl)-5-phenylisoxazole):[\[3\]](#)

- Appearance: Yellow solid

- ^1H NMR (CDCl_3 , 400 MHz): δ 8.36 (m, 2H), 8.06 (m, 2H), 7.86 (m, 2H), 7.52 (m, 3H), 6.90 (s, 1H).
- ^{13}C NMR (CDCl_3 , 75 MHz): δ 171.5, 161.2, 148.7, 135.2, 130.7, 129.2, 127.7, 126.9, 125.9, 124.2, 97.4.

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Protocol 2: Synthesis of 3-(3-Nitrophenyl)isoxazoline derivative from a Chalcone Intermediate

This protocol outlines a two-step synthesis of an isoxazoline derivative starting from 3-nitrobenzaldehyde, which first involves the formation of a chalcone, followed by cyclization with hydroxylamine.

Step 1: Synthesis of 4-(3-(3-nitrophenyl)acryloyl)aniline (Chalcone)

- In a flask, dissolve 4-aminoacetophenone (10 mmol) and 3-nitrobenzaldehyde (10 mmol) in ethanol (30 mL).
- To this solution, add a catalytic amount of a base (e.g., aqueous NaOH solution, 10%).
- Stir the mixture at room temperature for 4-6 hours. The product will precipitate out of the solution.
- Filter the precipitate, wash with cold ethanol, and dry to obtain the chalcone.

Step 2: Synthesis of 3-(3-Nitrophenyl)-5-(4-aminophenyl)isoxazoline

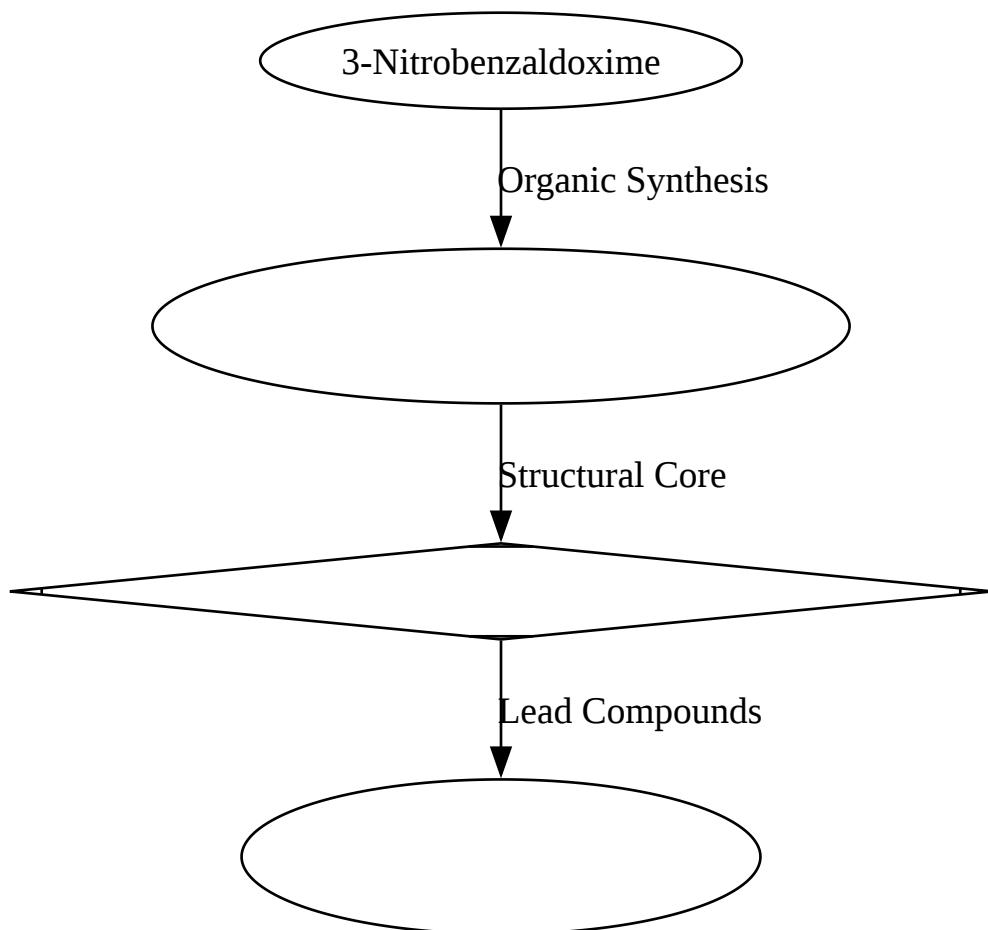
- Suspend the chalcone (5 mmol) from Step 1 and hydroxylamine hydrochloride (7.5 mmol) in ethanol (25 mL).
- Add a solution of sodium hydroxide (10 mmol) in water (5 mL) to the suspension.
- Reflux the reaction mixture for 2-3 hours.
- After cooling, pour the reaction mixture into ice-cold water.
- Filter the resulting precipitate, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure isoxazoline derivative.

Quantitative Data for Similar Syntheses:

Starting Aldoxime	Dipolarophile	Product	Yield (%)	Reference
4-Nitrobenzaldoxime	Phenylacetylene	3-(4-Nitrophenyl)-5-phenylisoxazole	73	
Benzaldoxime	2-Ethynylpyridine	3-Phenyl-5-(pyridin-2-yl)isoxazole	90	

Signaling Pathways and Biological Relevance

While specific biological activities for **3-nitrobenzaldoxime** itself are not widely reported, the resulting isoxazole and isoxazoline cores are present in numerous compounds with diverse pharmacological properties. For instance, certain isoxazole derivatives have been investigated for their anti-inflammatory and antimicrobial activities. The synthesis of these scaffolds from readily available intermediates like **3-nitrobenzaldoxime** is therefore of significant interest in drug discovery and development.



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Conclusion

3-Nitrobenzaldoxime serves as a key building block in the synthesis of 3-(3-nitrophenyl)-substituted heterocycles through 1,3-dipolar cycloaddition reactions. The protocols provided herein offer a foundation for the synthesis of isoxazoles and isoxazolines, which are important scaffolds in medicinal chemistry. Further exploration of the reactivity of **3-nitrobenzaldoxime** and the biological activities of its derivatives could lead to the discovery of novel therapeutic agents.

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